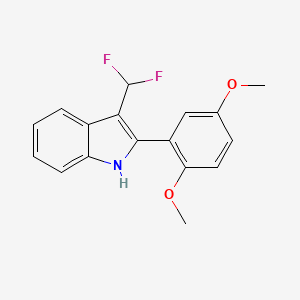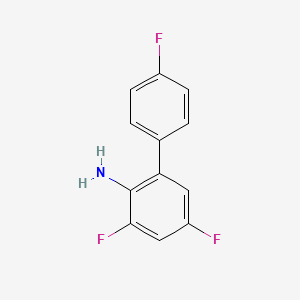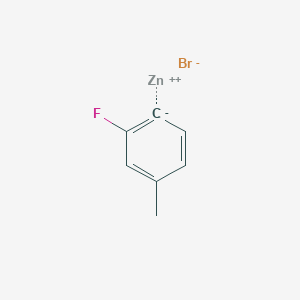![molecular formula C7H12BrNO2 B12064041 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Azabicyclo[221]heptane-2-carboxylic acid;hydrobromide is a bicyclic compound that features a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups .
科学研究应用
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including peptidomimetics.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
作用机制
The mechanism by which 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structural feature allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry and biological studies .
属性
分子式 |
C7H12BrNO2 |
|---|---|
分子量 |
222.08 g/mol |
IUPAC 名称 |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H |
InChI 键 |
VQBVIXGGYLNGIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1N2)C(=O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)




![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


